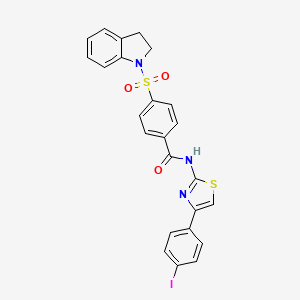

![molecular formula C12H12FNO B2376060 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 124907-00-2](/img/structure/B2376060.png)

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

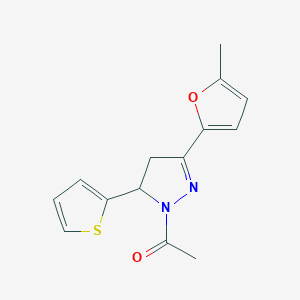

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12FNO . It is a versatile intermediate used in the synthesis of a variety of chemical products .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenone ring with a fluorophenylamino group attached . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique

Synthesis and Reactivity

Synthesis of Tetrahydroindazolones from Cyclic Enaminones

Functionalized cyclic enaminones, like 3-N-(aryl)amino-cyclohex-2-en-1-ones, have been synthesized and their reactivity explored. For instance, the reaction of these enaminones with carbon disulfide, followed by methylation or treatment with isothiocyanates, leads to the formation of tetrahydroindazol-4(5H)one and 7-thione derivatives. These compounds, which are structurally related to 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one, have potential applications in the synthesis of bioactive molecules and offer insights into the reactivity of similar cyclic enaminones (Ashry, Awad, & Bdeewy, 2019).

Formation of 3-Aminophenols from Cyclohexane-1,3-diones

Studies on the formation of 3-aminophenols from cyclohexane-1,3-diones reveal the reactivity of compounds like this compound. The transformations involve halogenating agents and DBU, indicating a pathway for functional group modification and potential applications in synthetic chemistry (Szymor-Pietrzak et al., 2020).

Vibrational and Electronic Structure

DFT Study of Unnatural Amino Acid

Density Functional Theory (DFT) studies on unnatural amino acids, like 3-amino-3-(4-fluorophenyl)propionic acid, provide valuable insights into the vibrational and electronic structure of related compounds. This research helps understand the intra- and intermolecular interactions, potentially offering a framework for understanding the properties of this compound (Pallavi & Tonannavar, 2020).

Studies on Optically Pure Compounds for Molecular Recognition

Research on optically pure compounds like 2-(quinolin-8-yloxy)cyclohexan-1-ol highlights the potential for molecular recognition and chiral discrimination. These studies, focusing on the interactions and recognition of enantiomers, can be relevant to understanding the stereochemical aspects and binding properties of related compounds, such as this compound (Khanvilkar & Bedekar, 2018).

Synthesis of Fluorinated Amino-Heterocyclic Compounds

The synthesis of new fluorinated amino-heterocyclic compounds bearing aryl moieties showcases the versatility of fluorinated compounds in medicinal chemistry. These compounds, due to the presence of fluorine, exhibit notable antimicrobial activities, suggesting potential applications for related fluorinated compounds like this compound (Bawazir & Abdel-Rahman, 2018).

Crystal Structure and Molecular Conformation Studies

Detailed crystal structure and molecular conformation studies of fluorophenyl derivatives provide a deep understanding of the spatial arrangement and interactions of such molecules. This knowledge can be crucial for designing and synthesizing derivatives of this compound with specific properties (Mohandas et al., 2019).

Propriétés

IUPAC Name |

3-(2-fluoroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAUOKDKFYGIGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

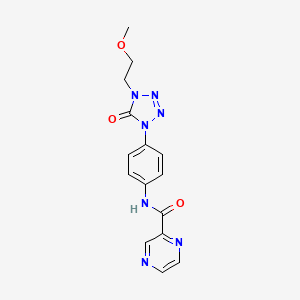

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)

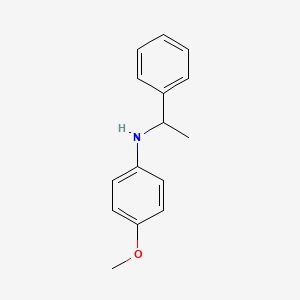

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)

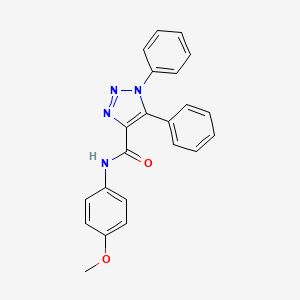

![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![N-(4-fluorophenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2375995.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)